Ethanesulfonic acid (piperidine-4-carbonyl)-amide Ethanesulfonic acid (piperidine-4-carbonyl)-amide
Brand Name: Vulcanchem
CAS No.: 1699605-60-1
VCID: VC2752608
InChI: InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
SMILES: CCS(=O)(=O)NC(=O)C1CCNCC1
Molecular Formula: C8H16N2O3S
Molecular Weight: 220.29 g/mol

Ethanesulfonic acid (piperidine-4-carbonyl)-amide

CAS No.: 1699605-60-1

Cat. No.: VC2752608

Molecular Formula: C8H16N2O3S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Ethanesulfonic acid (piperidine-4-carbonyl)-amide - 1699605-60-1

Specification

CAS No. 1699605-60-1
Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
IUPAC Name N-ethylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Standard InChI Key BTIPIUMQWKLRJL-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NC(=O)C1CCNCC1
Canonical SMILES CCS(=O)(=O)NC(=O)C1CCNCC1

Introduction

Chemical Properties and Structure

Molecular Properties

Ethanesulfonic acid (piperidine-4-carbonyl)-amide possesses distinct molecular characteristics that define its chemical behavior and potential interactions. Table 1 summarizes the key molecular properties of this compound.

Table 1: Molecular Properties of Ethanesulfonic acid (piperidine-4-carbonyl)-amide

PropertyValue
Molecular FormulaC8H16N2O3S
Molecular Weight220.29 g/mol
Number of Nitrogen Atoms2
Number of Oxygen Atoms3
Number of Sulfur Atoms1
Number of Hydrogen Atoms16
Number of Carbon Atoms8

These fundamental properties contribute to the compound's chemical behavior and potential interactions with biological systems .

Structural Characteristics

The structure of Ethanesulfonic acid (piperidine-4-carbonyl)-amide features several distinctive components, as detailed in Table 2.

Table 2: Key Structural Components of Ethanesulfonic acid (piperidine-4-carbonyl)-amide

Structural ComponentDescription
Core StructurePiperidine ring
Position-4 SubstituentCarboxamide group
Amide N-SubstituentEthylsulfonyl group
Key Functional GroupsSulfonamide, amide, tertiary amine (piperidine)
Ring SystemSix-membered saturated heterocycle
Potential H-Bond DonorsN-H of sulfonamide
Potential H-Bond AcceptorsS=O (2), C=O, piperidine N

The piperidine ring provides a saturated heterocyclic foundation, while the carboxamide and sulfonamide groups offer potential hydrogen bonding sites that could be significant for molecular recognition and biological activity .

Chemical Identifiers

For computational chemistry, database searches, and unambiguous identification, several standardized identifiers exist for this compound, as shown in Table 3.

Table 3: Chemical Identifiers for Ethanesulfonic acid (piperidine-4-carbonyl)-amide

Identifier TypeValue
IUPAC NameN-ethylsulfonylpiperidine-4-carboxamide
CAS Registry Number1699605-60-1
PubChem CID103306883
InChIInChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyBTIPIUMQWKLRJL-UHFFFAOYSA-N
SMILESCCS(=O)(=O)NC(=O)C1CCNCC1

These identifiers facilitate precise communication about the compound in scientific literature and databases .

Nomenclature and Alternative Names

The compound is known by several names and designations, reflecting different naming conventions and catalog systems.

Table 4: Nomenclature and Synonyms

Name TypeName
Primary NameEthanesulfonic acid (piperidine-4-carbonyl)-amide
IUPAC NameN-ethylsulfonylpiperidine-4-carboxamide
Alternative NameN-ethylsulfonylpiperidine-4-carboxamide
Catalog DesignationA1-12521

This variety of names reflects the compound's recognition across different chemical databases and reference systems .

ApproachStarting MaterialsKey ReagentsPotential Challenges
Amide Formation followed by SulfonylationPiperidine-4-carboxylic acid, AmmoniaCoupling agents (e.g., HATU, EDCI), Ethanesulfonyl chlorideSelectivity in sulfonylation
Direct CouplingPiperidine-4-carboxylic acid, EthanesulfonamideCoupling agents (HATU, EDCI with DMAP)Reactivity of sulfonamide
Via Acid ChloridePiperidine-4-carbonyl chloride, EthanesulfonamideBase (e.g., triethylamine)Handling of acid chloride
Solid-Phase SynthesisResin-bound piperidine-4-carboxylic acidSimilar to approaches used for related compoundsCleavage conditions

These proposed routes draw upon general principles of synthetic organic chemistry and approaches mentioned for related compounds in the literature. The condensation reactions utilizing coupling agents like EDCI with DMAP at room temperature may be applicable, similar to synthetic protocols described for other amide-containing compounds .

Compound ClassShared Structural FeaturesPotential Biological RelevanceReferences
PI3K InhibitorsPotential to form salts with ethanesulfonic acidTreatment of cancer, immune disorders, metabolism/endocrine disorders
PTP1B InhibitorsAmide linkages, potential for interaction with target amino acid residuesPotential applications in diabetes and obesity treatment
DprE1 InhibitorsAmide functionalityAntimycobacterial activity
Sulfonamide DrugsEthylsulfonyl groupVarious pharmaceutical applications including antibacterial activity
Piperidine-containing DrugsPiperidine ring structureCNS agents, analgesics, local anesthetics

This comparison highlights the potential relevance of the compound's structural features in various therapeutic contexts. The piperidine-4-carbonyl moiety could play a role in molecular recognition, similar to how acyl piperidine groups enhance binding affinity through interactions with specific amino acid residues like Leu317, Arg325, and Asn324 in other biological systems .

Pharmaceutical Considerations

If Ethanesulfonic acid (piperidine-4-carbonyl)-amide were to be developed for pharmaceutical applications, several considerations would be relevant based on its structural properties and the characteristics of similar compounds.

Table 7: Pharmaceutical Considerations for Ethanesulfonic acid (piperidine-4-carbonyl)-amide

AspectConsiderationsRelevance to the Compound
Salt FormationPotential to form salts with basesContains acidic sulfonamide group
SolubilityLikely moderate solubility in polar solventsPresence of polar functional groups
Metabolic StabilityPotential metabolic sitesEthyl group, piperidine ring
Drug-LikenessCompliance with Lipinski's Rule of FiveMolecular weight < 500, moderate polarity
FormulationPotential dosage formsSolid oral formulations likely
BioavailabilityFactors affecting absorptionBalanced polarity may favor absorption

Ethanesulfonic acid is mentioned in pharmaceutical research as one of the organic acids that can form pharmaceutically acceptable salts with active compounds . This suggests that derivatives of our target compound might have applications in pharmaceutical formulations, potentially enhancing properties like solubility, stability, or bioavailability.

Analytical Characterization

Standard analytical methods would likely be applicable for the characterization of Ethanesulfonic acid (piperidine-4-carbonyl)-amide.

Table 8: Analytical Methods for Characterization

Analytical TechniqueExpected InformationPredicted Key Features
1H NMR SpectroscopyProton environmentsSignals for ethyl group, piperidine ring protons, NH proton
13C NMR SpectroscopyCarbon environmentsSignals for carbonyl carbon, sulfonyl-adjacent carbons
Mass SpectrometryMolecular weight confirmation, fragmentation patternM+ peak at m/z 220, characteristic fragmentations
IR SpectroscopyFunctional group identificationStrong S=O stretching bands, C=O stretching, N-H stretching
HPLCPurity determinationRetention time dependent on column and conditions
X-ray CrystallographySolid-state structureBond angles, crystal packing, absolute configuration

These analytical approaches would provide comprehensive structural confirmation and purity assessment of the compound, similar to characterization methods used for structurally related compounds in pharmaceutical research .

Future Research Directions

Based on the structural features and the general interest in sulfonamide and piperidine-containing compounds, several research directions could be pursued.

Table 9: Potential Research Directions

Research AreaSpecific InvestigationsPotential Impact
Medicinal ChemistryScreening for biological activities against various targetsIdentification of new lead compounds
Structure-Activity RelationshipsSynthesis of derivatives with modified substituentsOptimization of activity and properties
Synthetic MethodologyDevelopment of efficient synthetic routesAccess to larger quantities and analogs
Pharmaceutical DevelopmentFormulation studies, stability assessmentsTranslation toward potential applications
Chemical BiologyProbe development, target identificationMechanistic understanding of biological effects
Computational StudiesDocking against potential targets, QSAR modelsPrediction of activities and optimization directions

Pharmaceutical research involving structurally similar compounds has demonstrated the importance of exploring structure-activity relationships and molecular interactions with biological targets. For instance, the addition of hydrogen-bonding acceptors in certain regions of related compounds has been shown to enhance binding affinity with enzyme targets .

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